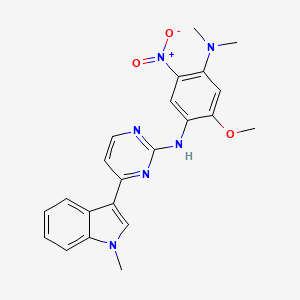
N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib is a synthetic compound that belongs to the class of nitrosamines. It is structurally related to osimertinib, a well-known tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The modification in its structure involves the removal of the dimethylaminoethyl group and the addition of a nitro group, which potentially alters its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib involves several steps:
Starting Material: The synthesis begins with the precursor molecule, which is a derivative of osimertinib.
N-Methylation: The precursor undergoes N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Nitro Group Introduction: The nitro group is introduced through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.
Desacryloylation: The final step involves the removal of the acryloyl group through hydrolysis or reduction reactions.
Industrial Production Methods
In an industrial setting, the production of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso and nitrosonium intermediates.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products
Oxidation: Formation of nitroso and nitrosonium compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular pathways and its interaction with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to osimertinib.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib involves its interaction with specific molecular targets, such as tyrosine kinases. The nitro group may enhance its binding affinity to these targets, leading to the inhibition of kinase activity and subsequent disruption of cellular signaling pathways. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N-Nitrosodimethylamine: A simple nitrosamine with hepatotoxic and carcinogenic properties.
N-Nitrosodiethylamine: Another nitrosamine known for its carcinogenic effects.
N-Nitrosodiisopropylamine: Similar in structure and function, with potential toxicological effects.
Uniqueness
N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib is unique due to its structural modification from osimertinib, which may confer distinct biological activities and therapeutic potential. The presence of the nitro group and the removal of the acryloyl group differentiate it from other nitrosamines and related compounds.
特性
分子式 |
C22H22N6O3 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
2-methoxy-4-N,4-N-dimethyl-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C22H22N6O3/c1-26(2)19-12-21(31-4)17(11-20(19)28(29)30)25-22-23-10-9-16(24-22)15-13-27(3)18-8-6-5-7-14(15)18/h5-13H,1-4H3,(H,23,24,25) |
InChIキー |
ATPTZNLODHWRSW-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)N(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


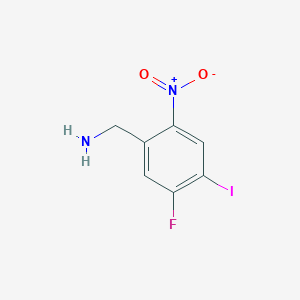
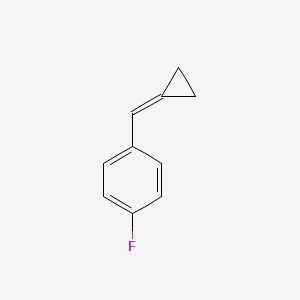
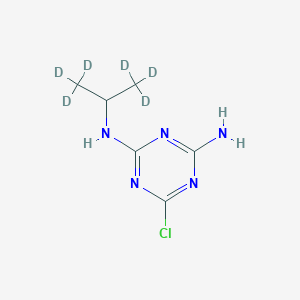
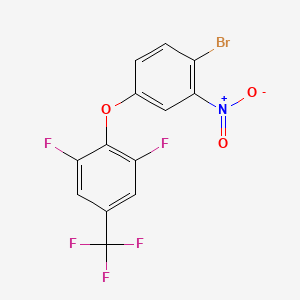
![4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine](/img/structure/B13430043.png)
![7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13430050.png)
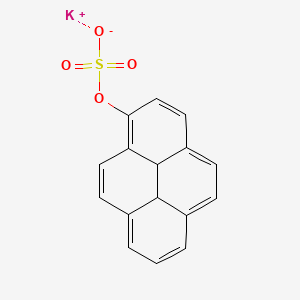
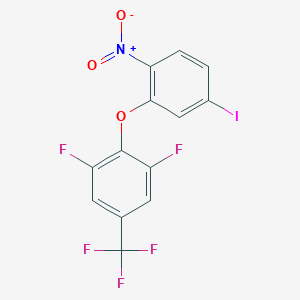
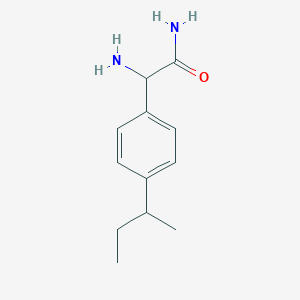
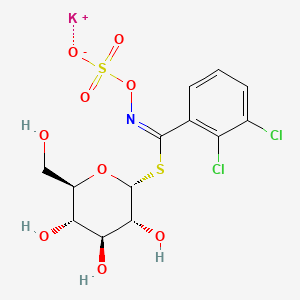
![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
![4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde](/img/structure/B13430097.png)
![(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid](/img/structure/B13430098.png)
![[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate](/img/structure/B13430107.png)
